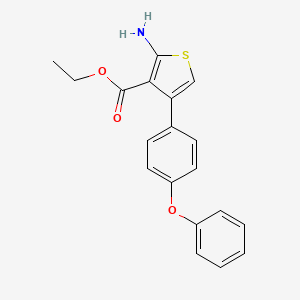

Ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate is a thiophene-derived compound featuring a 2-amino group, a 4-(4-phenoxyphenyl) substituent, and an ethyl ester at the 3-position. The phenoxyphenyl moiety introduces a biphenyl ether structure, distinguishing it from simpler phenyl-substituted analogs. This compound is of interest in medicinal chemistry, particularly in the development of PD-L1 inhibitors and antimicrobial agents, as suggested by structural analogs in the evidence .

Properties

IUPAC Name |

ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-2-22-19(21)17-16(12-24-18(17)20)13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,2,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWONYGGUNHGJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base . The reaction conditions often include heating the mixture to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Gewald reaction remains a cornerstone for synthesizing thiophene derivatives on a larger scale due to its efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

Ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the thiophene ring is a critical site for structural diversification. Key analogs and their substituents include:

Key Observations :

Structural and Crystallographic Insights

- Hydrogen Bonding: The 2-amino group participates in intra- and intermolecular hydrogen bonds, forming C24(12) chains and R3²(6) motifs, as seen in ethyl 2-amino-4-methylthiophene-3-carboxylate .

- Planarity : Substituents at the 4-position (e.g., phenyl, isobutyl) maintain planarity with the thiophene ring, ensuring consistent π-conjugation .

- Packing Differences: Bulky substituents like phenoxyphenyl may disrupt crystal packing compared to smaller groups (e.g., methyl), affecting solubility and crystallinity .

Physicochemical Properties

- Solubility: Amino and ester groups provide polar interactions, but bulky substituents may limit solubility in polar solvents .

Biological Activity

Ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a phenoxyphenyl moiety, contributing to its unique chemical properties. The molecular formula is , and its structural characteristics are essential for understanding its biological interactions.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial properties.

- Receptor Modulation: It interacts with various receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.

- Antioxidant Activity: The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research indicates that this compound shows significant anticancer activity. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23.2 | Apoptosis induction |

| HeLa | 30.5 | Cell cycle arrest |

The compound's effectiveness was evaluated through assays measuring cell viability and apoptosis markers, showing a substantial reduction in viable cells upon treatment.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens:

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results indicate that this compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Case Studies

- In Vivo Studies : A study involving tumor-bearing mice demonstrated that treatment with the compound significantly reduced tumor size compared to control groups. The weight of tumors in treated mice decreased by approximately 54%, indicating strong antitumor efficacy.

- Clinical Relevance : The compound's ability to modulate apoptotic pathways suggests potential use in combination therapies for cancer treatment. Its low toxicity profile observed in preliminary studies makes it a promising candidate for further clinical trials.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a multicomponent reaction involving a ketone/aldehyde, nitrile, and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine). Key steps include:

- Reactants : 4-Phenoxybenzaldehyde, ethyl cyanoacetate, and sulfur.

- Conditions : Reflux in ethanol or DMF at 80–100°C for 6–12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Yield optimization often requires adjusting solvent polarity and reaction time.

Basic: How is the molecular structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles, critical for confirming the thiophene core and substituent positions .

- Spectroscopy :

- ¹H/¹³C NMR : Amino (~δ 5.5–6.5 ppm) and ester carbonyl (δ ~165–170 ppm) signals.

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced: How do substituents on the phenyl ring affect biological activity?

Substituent position and electronegativity significantly modulate activity:

- 4-Fluorophenyl : Enhances lipophilicity and metabolic stability, improving GnRH receptor binding (EC₅₀ = 6.6 µM in analogs) .

- 3-Hydroxyphenyl : Increases hydrogen-bonding potential, boosting antimicrobial activity via membrane disruption .

- 4-Phenoxyphenyl : Introduces steric bulk, potentially altering selectivity in kinase inhibition .

Comparative SAR studies use IC₅₀ assays and molecular docking to quantify these effects .

Advanced: What computational methods are used to study its electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- HOMO-LUMO gaps : Predicts reactivity (e.g., nucleophilic attack at the amino group).

- Charge distribution : Trifluoromethyl/phenoxy groups withdraw electron density, polarizing the thiophene ring .

Exact exchange terms in functionals improve accuracy for thermochemical properties (avg. error ±2.4 kcal/mol in atomization energies) .

Advanced: How to address contradictions in biological activity data across studies?

Discrepancies often arise from:

- Substituent positional isomers : 3-Hydroxyphenyl vs. 4-hydroxyphenyl analogs show divergent anti-inflammatory efficacy (e.g., COX-2 inhibition varies by >30%) .

- Assay conditions : Varying pH or serum protein content alters compound bioavailability.

- Structural analogs : Ethyl ester hydrolysis to carboxylic acids (in vivo) may confound in vitro results .

Standardized protocols (e.g., fixed IC₅₀ assay conditions) and metabolite profiling resolve such issues .

Basic: What are common chemical reactions this compound undergoes?

- Ester hydrolysis : Acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions yield the carboxylic acid derivative.

- Amidation : React with amines (e.g., benzylamine) via EDC/HOBt coupling to form thiophene-3-carboxamides .

- Electrophilic substitution : Bromination at the thiophene C5 position using NBS .

Reaction monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) ensures completion .

Advanced: What is the role of exact exchange in DFT calculations for this compound?

Exact exchange in hybrid functionals (e.g., 20% in B3LYP) corrects self-interaction errors, critical for:

- Non-covalent interactions : π-Stacking of the phenoxyphenyl group with protein residues.

- Transition states : Accurate activation energies for hydrolysis pathways .

Omitting exact exchange overestimates bond dissociation energies by ~5 kcal/mol .

Basic: What safety precautions are necessary when handling this compound?

- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Absorb with vermiculite, dispose as hazardous waste .

No OSHA exposure limits established, but treat as a potential respiratory irritant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.